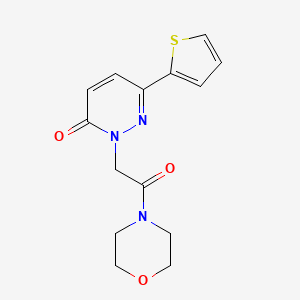

![molecular formula C19H21N3O4 B4500316 4-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B4500316.png)

4-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)benzoic acid

Vue d'ensemble

Description

4-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)benzoic acid is a useful research compound. Its molecular formula is C19H21N3O4 and its molecular weight is 355.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 355.15320616 g/mol and the complexity rating of the compound is 633. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Biological Activity Evaluation

The synthesis of novel indolylpyridazinone derivatives, including structures related to 4-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)benzoic acid, has been a focal point of research aiming at uncovering compounds with potential biological activities. These compounds have shown varied biological activities, including antibacterial properties, highlighting their potential as scaffolds for the development of new therapeutic agents (Abubshait, 2007).

Antihypertensive and Antithrombotic Properties

Research into substituted benzo[h]cinnolinones and 3H-benzo[6,7]cyclohepta[1,2-c]pyridazinones, which share a structural resemblance with the compound , has demonstrated significant antihypertensive, inotropic, and antithrombotic properties. These findings indicate the relevance of such compounds in the development of treatments for hypertension and thrombosis, despite their distinct structural differences from traditional 5H-indeno[1,2-c]pyridazinones (Cignarella et al., 1989).

Heterocyclic Compound Synthesis

The utility of related nitrile compounds in the synthesis of various heterocyclic derivatives has been explored, demonstrating the versatility of such core structures in organic synthesis. These derivatives, characterized by their elemental and spectral data, further expand the chemical space for potential pharmaceutical applications (Fadda et al., 2012).

Antibacterial and Antifungal Activities

Studies on novel heterocyclic compounds derived from related structures have illustrated their expected antibacterial activities. This underscores the potential of such compounds in contributing to the discovery of new antibacterial and antifungal agents, which is crucial in the fight against resistant microbial strains (El-hashash et al., 2015).

Fluorescence Probe Development

The design and synthesis of novel fluorescence probes for detecting highly reactive oxygen species highlight another application avenue. Such probes, derived from xanthenes, which share conceptual similarities with the compound in focus, are instrumental in biological and chemical studies for understanding oxidative stress and its implications (Setsukinai et al., 2003).

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of this compound often begins with the preparation of 3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin, which is then subjected to an acetylation reaction with an appropriate acyl chloride to introduce the acetylamino group. The resulting intermediate is further reacted with a benzyl halide to form the final product. Typical reaction conditions involve:

Using solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions.

Catalysts like pyridine for the acetylation step.

Temperature control, often conducted at room temperature to moderately elevated temperatures.

Industrial Production Methods: On an industrial scale, these reactions are typically optimized for yield and purity. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions. Purification steps like recrystallization or chromatographic techniques are implemented to ensure the final product's purity.

Analyse Des Réactions Chimiques

Types of Reactions: This compound undergoes various chemical reactions, such as:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Reduction reactions, particularly at the ketone group.

Substitution: Nucleophilic substitutions at the benzylic position.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Organic halides with suitable nucleophiles (amines, alcohols).

Major Products Formed: The primary products of these reactions include modified versions of the original compound, with variations at the benzoic acid moiety or the cycloheptapyridazin ring.

Scientific Research Applications: The applications of 4-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)benzoic acid span across multiple domains:

Chemistry: Utilized as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a candidate for drug development due to its potential bioactivity.

Industry: Employed in the production of specialized materials and as a reagent in organic synthesis.

Mechanism of Action: The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The benzoic acid moiety is known to participate in hydrogen bonding, while the cycloheptapyridazin ring may interact with biological enzymes or receptors. The compound's action often involves modulation of enzymatic activity or interference with cellular processes at a molecular level.

Comparison with Similar Compounds: When comparing this compound with similar compounds, its unique structural elements stand out. Similar compounds include:

4-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}phenyl)acetic acid

4-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)-benzenesulfonic acid

These compounds share the core cycloheptapyridazin structure but differ in the functional groups attached to the benzoic acid moiety, resulting in varied reactivity and biological activity.

Propriétés

IUPAC Name |

4-[[[2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetyl]amino]methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c23-17(20-11-13-6-8-14(9-7-13)19(25)26)12-22-18(24)10-15-4-2-1-3-5-16(15)21-22/h6-10H,1-5,11-12H2,(H,20,23)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGHYXWTAGOYPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[(6-hydroxy-5-methylpyrazin-2-yl)sulfanyl]ethanone](/img/structure/B4500255.png)

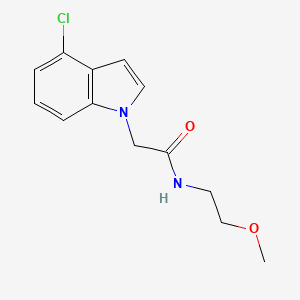

methanone](/img/structure/B4500264.png)

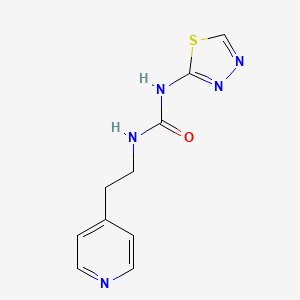

![2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B4500266.png)

![3-[3-oxo-3-(4-thiomorpholinyl)propyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4500274.png)

![4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxo-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B4500282.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B4500293.png)

![N-(1H-indol-5-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4500300.png)

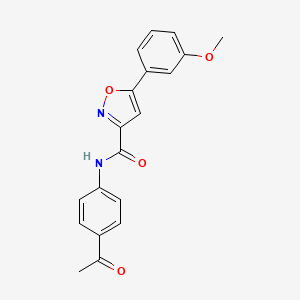

![N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4500313.png)

![2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B4500314.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4500341.png)